Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride
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Overview
Description
Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .
Scientific Research Applications
Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride include other benzofuran derivatives such as:
Benzofuran: A simpler compound with a similar core structure.
Coumarin: A compound with a benzopyran ring system that shares some structural similarities.
Indole: A compound with a fused benzene and pyrrole ring system that exhibits similar biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. This compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
35685-99-5 |
---|---|
Molecular Formula |
C18H24ClNO5 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H23NO5.ClH/c1-4-19(5-2)8-9-23-18(20)15-12(3)13-6-7-14-17(16(13)24-15)22-11-10-21-14;/h6-7H,4-5,8-11H2,1-3H3;1H |
InChI Key |
SEBDTJKKGOYEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C2=C(O1)C3=C(C=C2)OCCO3)C.Cl |
Origin of Product |
United States |
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